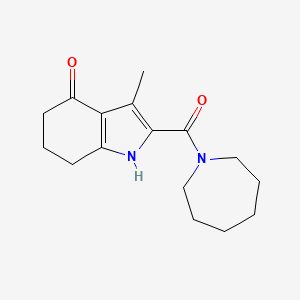
1-(3-Quinazolin-4-yloxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Quinazolin-4-yloxyphenyl)ethanone, also known as QPE, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. QPE has been synthesized using different methods, and its synthesis method plays a crucial role in its properties and applications.
Applications De Recherche Scientifique
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to have anticancer, anti-inflammatory, and antiviral properties. In material science, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 1-(3-Quinazolin-4-yloxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In anticancer research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. In anti-inflammatory research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In anticancer research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to induce apoptosis in cancer cells by activating specific signaling pathways. In anti-inflammatory research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the production of inflammatory mediators by modulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Quinazolin-4-yloxyphenyl)ethanone has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage and handling. However, 1-(3-Quinazolin-4-yloxyphenyl)ethanone also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for 1-(3-Quinazolin-4-yloxyphenyl)ethanone research. One direction is the development of novel 1-(3-Quinazolin-4-yloxyphenyl)ethanone derivatives with enhanced properties and applications. Another direction is the investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antiviral properties of 1-(3-Quinazolin-4-yloxyphenyl)ethanone. Additionally, the use of 1-(3-Quinazolin-4-yloxyphenyl)ethanone in combination with other drugs or therapies for the treatment of various diseases is another promising direction for future research.
Conclusion
In conclusion, 1-(3-Quinazolin-4-yloxyphenyl)ethanone is a chemical compound with various potential applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and applications of 1-(3-Quinazolin-4-yloxyphenyl)ethanone and to develop novel 1-(3-Quinazolin-4-yloxyphenyl)ethanone derivatives with enhanced properties.
Méthodes De Synthèse
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been synthesized using different methods, including the reaction of 3-amino-4-methoxyphenol with ethyl 2-bromoacetate and subsequent treatment with hydrazine hydrate, and the reaction of 3-amino-4-methoxyphenol with ethyl 2-chloroacetate and subsequent treatment with sodium azide. The yield and purity of 1-(3-Quinazolin-4-yloxyphenyl)ethanone depend on the synthesis method used.
Propriétés
IUPAC Name |
1-(3-quinazolin-4-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-5-4-6-13(9-12)20-16-14-7-2-3-8-15(14)17-10-18-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDKAUMIRIHZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Quinazolin-4-yloxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)





![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)


